molecular formula C17H12ClNO4S B301112 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B301112
M. Wt: 361.8 g/mol
InChI Key: FWKORRFQELOJTN-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. TZD has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression. Activation of PPAR-γ has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of adipocytes, which may contribute to the anti-inflammatory and antioxidant effects of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exert a range of biochemical and physiological effects. Studies have shown that 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which may contribute to its antioxidant properties. 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its ability to modulate multiple signaling pathways, making it a potentially useful tool for studying the mechanisms underlying various diseases. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its potential toxicity, as high doses of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione have been shown to induce liver damage and other adverse effects in animal studies.

Future Directions

Future research on 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione could focus on further elucidating its mechanism of action and identifying additional therapeutic applications. Additionally, studies could investigate the potential of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a combination therapy with other drugs for the treatment of various diseases. Finally, research could explore the development of novel 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzylidene-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in high purity.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. Research has shown that 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anticancer activity by inducing apoptosis and inhibiting tumor cell growth.

properties

Product Name

3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H12ClNO4S

Molecular Weight

361.8 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12ClNO4S/c1-23-14-7-10(5-6-13(14)20)8-15-16(21)19(17(22)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8-

InChI Key

FWKORRFQELOJTN-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.